N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide
CAS No.: 941915-18-0
Cat. No.: VC4292579
Molecular Formula: C18H16F2N2O2
Molecular Weight: 330.335
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941915-18-0 |
|---|---|
| Molecular Formula | C18H16F2N2O2 |
| Molecular Weight | 330.335 |
| IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-difluorobenzamide |
| Standard InChI | InChI=1S/C18H16F2N2O2/c1-11(23)22-8-2-3-12-9-14(5-7-17(12)22)21-18(24)13-4-6-15(19)16(20)10-13/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |
| Standard InChI Key | RTOUTRBHPTYPQM-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Introduction
Synthesis
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide likely involves:
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Formation of the Tetrahydroquinoline Core:
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This can be achieved through Povarov reactions or other cyclization methods involving aniline derivatives and aldehydes.
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Acetylation:
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The nitrogen atom in the tetrahydroquinoline ring is acetylated using acetic anhydride or acetyl chloride.
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Amide Bond Formation:
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The difluorobenzamide moiety is introduced via condensation between 3,4-difluorobenzoic acid (or its derivatives) and the amino group on the tetrahydroquinoline scaffold.
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Potential Biological Activity
The structural features of this compound suggest that it could interact with biological targets such as enzymes or receptors. Fluorinated aromatic compounds are often explored for their:
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Anticancer Properties: Fluorine atoms enhance metabolic stability and binding affinity to biological targets.
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Antimicrobial Activity: Amide bonds and aromatic systems are common in drug design for bacterial inhibition.
Molecular Docking Studies
Given its structural complexity, this compound may serve as a candidate for computational docking studies to predict binding interactions with proteins such as kinases or other enzymes involved in disease pathways.
Drug Development
The combination of a tetrahydroquinoline core (frequently seen in pharmacophores) with fluorinated benzamides may lead to new drug candidates for diseases like cancer or inflammatory disorders.
Research Findings and Data
While specific experimental data on this compound is unavailable from the search results, similar molecules have shown promising activities:
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Anticancer Activity: Substituted quinolines and benzamides have been reported to inhibit cell proliferation in cancer cell lines .
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Anti-inflammatory Potential: Fluorinated aromatic compounds often act as enzyme inhibitors (e.g., COX or LOX pathways) .
| Parameter | Details |
|---|---|
| Molecular Weight | Estimated based on structure (not explicitly provided). |
| Solubility | Likely soluble in organic solvents; limited water solubility due to fluorine. |
| Stability | Enhanced by electron-withdrawing fluorine atoms; stable under mild conditions. |
| Biological Relevance | Potential anticancer or anti-inflammatory agent based on structural analogs. |
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